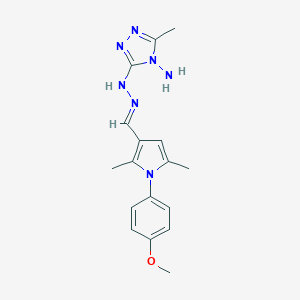![molecular formula C23H18ClN3O2S B302466 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302466.png)
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as CPDD, is a chemical compound that has drawn significant attention in scientific research due to its potential applications in medicine. CPDD belongs to the class of pyrimidine derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of CPDD is not fully understood. However, studies have suggested that CPDD exerts its effects by inhibiting the activity of certain enzymes and modulating various signaling pathways in cells. CPDD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPDD has been found to exhibit various biochemical and physiological effects. Studies have shown that CPDD can induce cell cycle arrest and apoptosis in cancer cells. CPDD has also been found to inhibit the growth of certain fungi and bacteria. Additionally, CPDD has been found to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPDD has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor, antifungal, and antibacterial activities. Additionally, CPDD has been found to be relatively non-toxic to normal cells. However, one limitation is that the synthesis of CPDD can be challenging, and the compound can be unstable under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on CPDD. One direction is to further investigate the mechanism of action of CPDD and identify its molecular targets. Another direction is to explore the potential of CPDD as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Additionally, future research could focus on optimizing the synthesis of CPDD and developing more stable derivatives of the compound.
Synthesemethoden
CPDD has been synthesized using various methods, including the reaction between 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of sulfuric acid. Another method involves the reaction between 4-chlorophenylhydrazine and 2-ethylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reacted with thiourea to yield CPDD.
Wissenschaftliche Forschungsanwendungen
CPDD has been extensively studied for its potential applications in medicine. Studies have shown that CPDD exhibits antitumor, antifungal, and antibacterial activities. CPDD has also been found to inhibit the activity of certain enzymes, including xanthine oxidase, which is involved in the production of uric acid. Additionally, CPDD has been found to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C23H18ClN3O2S |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18ClN3O2S/c1-2-15-6-3-4-8-20(15)27-22(29)19(21(28)25-23(27)30)14-18-7-5-13-26(18)17-11-9-16(24)10-12-17/h3-14H,2H2,1H3,(H,25,28,30)/b19-14+ |
InChI-Schlüssel |
BYBFKPJAYUOCID-XMHGGMMESA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S |
SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Kanonische SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302404.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B302405.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)